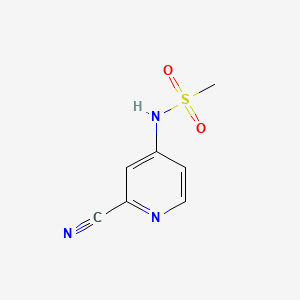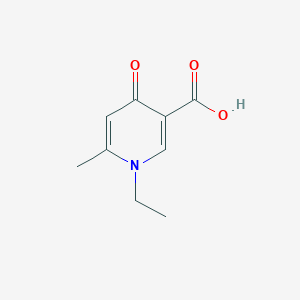
n-(2-Cyanopyridin-4-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Cyanopyridin-4-yl)methanesulfonamide: is a chemical compound with the molecular formula C₇H₇N₃O₂S and a molecular weight of 197.21 g/mol . It is characterized by the presence of a cyanopyridine group attached to a methanesulfonamide moiety. This compound is primarily used in research and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Cyanopyridin-4-yl)methanesulfonamide typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: n-(2-Cyanopyridin-4-yl)methanesulfonamide can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(2-Cyanopyridin-4-yl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable for designing new materials with specific properties .
Wirkmechanismus
The mechanism of action of n-(2-Cyanopyridin-4-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyanopyridine group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . The sulfonamide moiety may also contribute to binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- n-(2-Cyanopyridin-3-yl)methanesulfonamide
- n-(2-Cyanopyridin-5-yl)methanesulfonamide
- n-(2-Cyanopyridin-6-yl)methanesulfonamide
Uniqueness: n-(2-Cyanopyridin-4-yl)methanesulfonamide is unique due to the specific positioning of the cyanopyridine group, which influences its chemical reactivity and biological activity. The 4-position attachment allows for distinct interactions with molecular targets compared to other positional isomers .
Eigenschaften
Molekularformel |
C7H7N3O2S |
|---|---|
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
N-(2-cyanopyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O2S/c1-13(11,12)10-6-2-3-9-7(4-6)5-8/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
KQDZNXQYZKTLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=NC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)


![N-[3-((4-(2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl]-propanesulfonamide](/img/structure/B13927781.png)







methanone](/img/structure/B13927838.png)
![7-Chloro-3,3-dimethyl-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B13927842.png)

